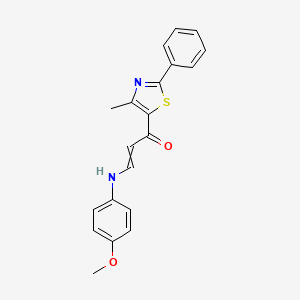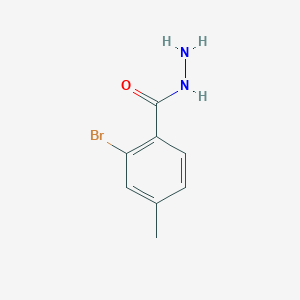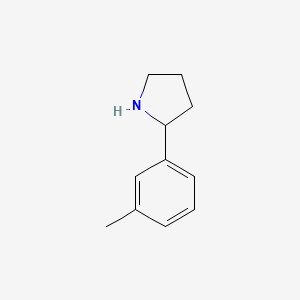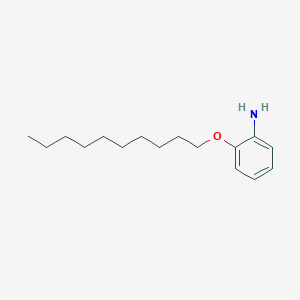
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
The compound "1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . This method typically involves the formation of hydrazones from acetophenones and hydrazides, followed by cyclization to yield the pyrazole core . Additionally, direct synthesis methods such as 3+2 annulation have been described, which offer an effective route to substituted pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis . X-ray crystallography provides detailed insights into the 3D molecular structure, revealing aspects such as the coplanarity of the aldehydic fragment with the adjacent pyrazole ring and the inclination of the two ring planes . The stability and electronic properties of these molecules can be analyzed using natural bonding orbital analysis and frontier molecular orbital analysis .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation followed by hydrolysis, as demonstrated by the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine . The reactivity of the carbonyl group and the substituted phenyl ring plays a crucial role in these reactions, influencing the outcome and the type of products formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, solvatochromic studies have shown that the emission spectrum and quantum yield of these compounds can vary significantly in different solvents . The molecular electrostatic potential map indicates the regions of the molecule that are prone to electrophilic or nucleophilic attack . Additionally, the crystal structure can be stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking .
Aplicaciones Científicas De Investigación
-
Transaminase-mediated chiral selective synthesis
- Application : This research focuses on the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one .
- Method : The process involves variables such as enzyme loading, substrate loading, temperature, and pH. The ambient processing conditions were 10% enzyme loading/50 g/L substrate loading/45 °C/pH 8.0 .
- Results : In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .
-
- Application : Synthetic cathinones are a new class of psychoactive substances that have emerged on the drug-use market . 3-Methylmethcathinone, a compound with a similar structure to the one you mentioned, is one of many synthetic cathinones .
- Method : The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- Results : These substances are gaining popularity in place of cathinones that became illegal. They have a similar chemical structure and, as a consequence, their psychoactive properties are not much different .
- Synthesis and Characterization of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope- none (MPNP)
- Application : In this study, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope- none (MPNP) is synthesized and characterized .
- Method : The compound is characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV .
- Results : The results of the characterization are not specified in the snippet. For detailed results, I recommend referring to the original research paper .
- Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine
- Application : This research focuses on the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one .
- Method : The process involves variables such as enzyme loading, substrate loading, temperature, and pH. The ambient processing conditions were 10% enzyme loading/50 g/L substrate loading/45 °C/pH 8.0 .
- Results : In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .
Propiedades
IUPAC Name |
1-(3-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-3-2-4-11(5-9)13-7-10(8-14)6-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRHXYZSZISMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393194 | |
| Record name | 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
400876-64-4 | |
| Record name | 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)



![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)



![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)



![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)